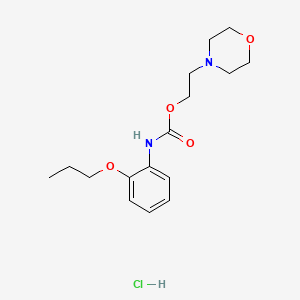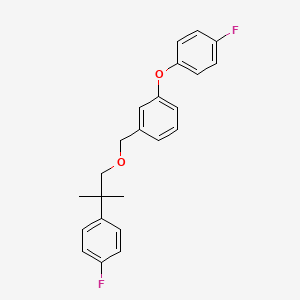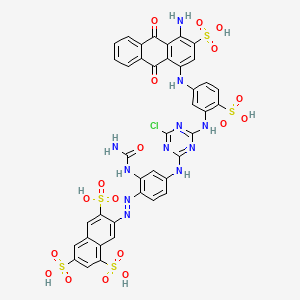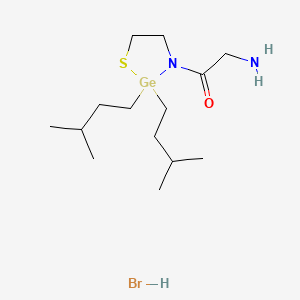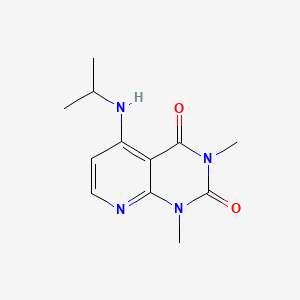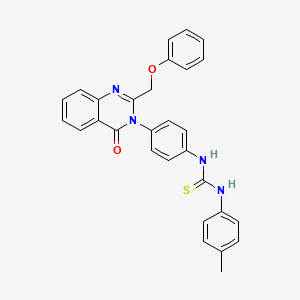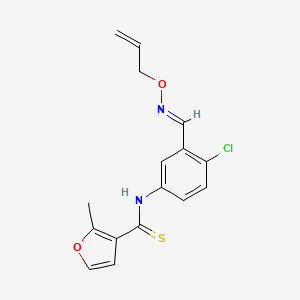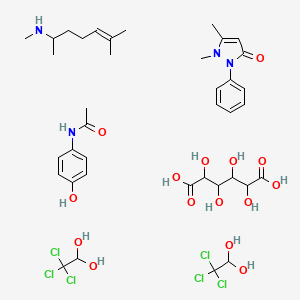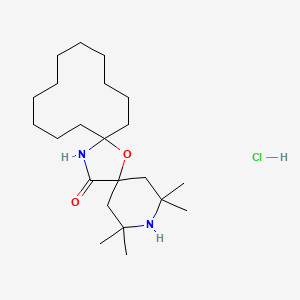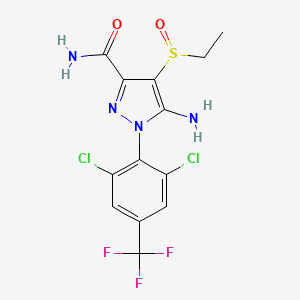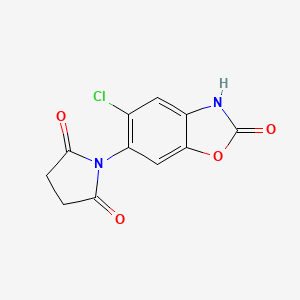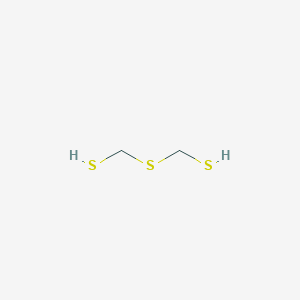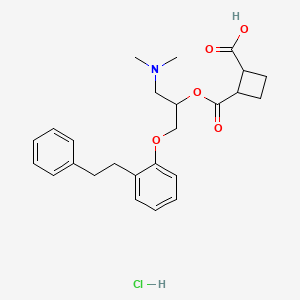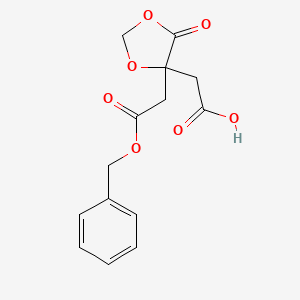
beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester: is a complex organic compound with a unique structure that includes a gamma-lactone ring and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of tricarballylic acid derivatives followed by cyclization to form the gamma-lactone ring. The hydroxymethoxy group is introduced through selective hydroxylation and methoxylation reactions. The final step involves the esterification of the gamma-lactone with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the esterification and cyclization processes, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and lactone groups can be reduced to alcohols.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Transesterification reactions often use catalysts like sulfuric acid (H2SO4) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester involves its interaction with specific molecular targets. The gamma-lactone ring can act as a reactive site, interacting with enzymes and proteins, potentially inhibiting their function. The benzyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone: A simpler lactone with similar structural features but lacking the hydroxymethoxy and benzyl ester groups.
Beta-lactam antibiotics: Compounds with a beta-lactam ring, used widely as antibiotics but structurally different from the gamma-lactone.
Uniqueness
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone benzyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxymethoxy group and benzyl ester differentiates it from simpler lactones and other related compounds .
Properties
CAS No. |
109100-88-1 |
|---|---|
Molecular Formula |
C14H14O7 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-[5-oxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C14H14O7/c15-11(16)6-14(13(18)20-9-21-14)7-12(17)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
InChI Key |
POUJCYXGUCIQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(=O)C(O1)(CC(=O)O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


